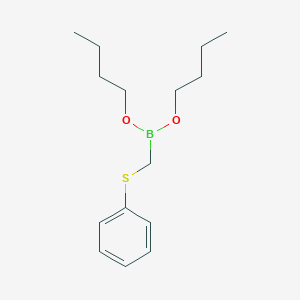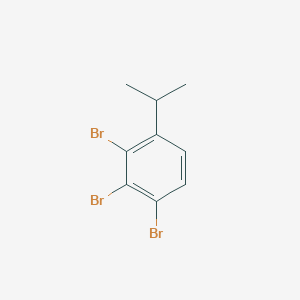
1,2,3-Tribromo-4-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Tribromo-4-(propan-2-yl)benzene: is an organic compound that belongs to the class of bromobenzenes It consists of a benzene ring substituted with three bromine atoms and one isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-(propan-2-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of isopropylbenzene (cumene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by bromination. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromo-4-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form less substituted benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in less brominated benzene compounds .
Scientific Research Applications
Chemistry: 1,2,3-Tribromo-4-(propan-2-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of flame retardants, polymers, and other materials that require brominated aromatic compounds for enhanced performance .
Mechanism of Action
The mechanism of action of 1,2,3-tribromo-4-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atoms on the benzene ring make it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions. The isopropyl group can influence the reactivity and selectivity of these reactions by providing steric hindrance and electronic effects .
Comparison with Similar Compounds
1,2,4-Tribromobenzene: Another isomer with bromine atoms at different positions on the benzene ring.
1,3,5-Tribromobenzene: An isomer with a symmetrical arrangement of bromine atoms.
1,2,3-Tribromobenzene: Lacks the isopropyl group, making it less sterically hindered.
Uniqueness: 1,2,3-Tribromo-4-(propan-2-yl)benzene is unique due to the presence of the isopropyl group, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other tribromobenzene isomers and contributes to its specific applications in research and industry .
Properties
CAS No. |
89231-38-9 |
|---|---|
Molecular Formula |
C9H9Br3 |
Molecular Weight |
356.88 g/mol |
IUPAC Name |
1,2,3-tribromo-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9Br3/c1-5(2)6-3-4-7(10)9(12)8(6)11/h3-5H,1-2H3 |
InChI Key |
GPIQZEBBADSVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


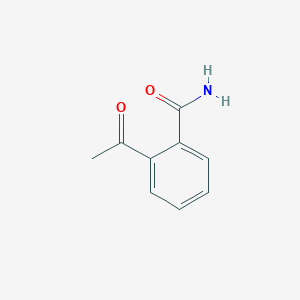

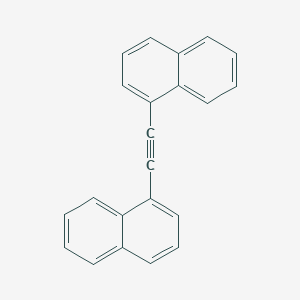
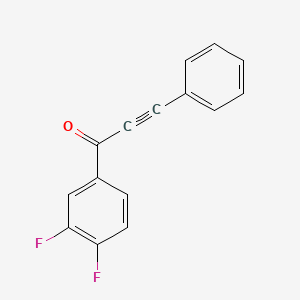
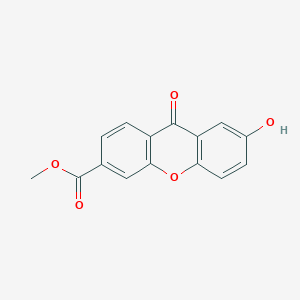
![[1,2'-Binaphthalen]-2-amine](/img/structure/B14133913.png)
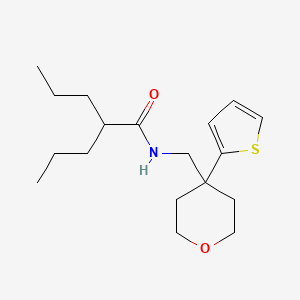
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
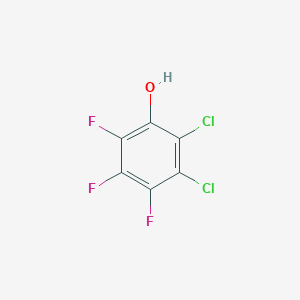
![N,N-dimethyl-4-[6-(2,3,4,5-tetraphenylphenyl)pyridin-3-yl]aniline](/img/structure/B14133927.png)

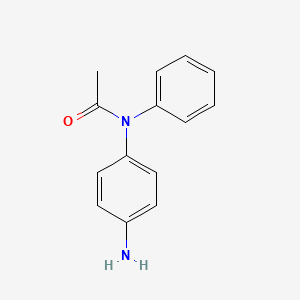
![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
